4-Carboxy-2,6-dinitrobenzene-1-diazonium
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Overview
Description
4-Carboxy-2,6-dinitrobenzene-1-diazonium is a highly reactive aryl diazonium ion. It was originally developed as an analytical reagent for instrumental chemical analysis. This compound is known for its significant reactivity, particularly in diazo coupling reactions with weakly activated phenol ethers .
Preparation Methods
4-Carboxy-2,6-dinitrobenzene-1-diazonium is synthesized from 4-amino-3,5-dinitrobenzoic acid. The preparation involves a mixture of concentrated sulfuric acid and phosphoric acid due to the intractable nature of the aromatic amine precursor . The diazonium ion is then formed by diazotization, a process that involves the reaction of the amine with nitrous acid.
Chemical Reactions Analysis
4-Carboxy-2,6-dinitrobenzene-1-diazonium undergoes various types of chemical reactions, including:
Diazo Coupling Reactions: This compound reacts with phenol ethers to form azo dyes.
Hydrolysis: The diazonium ion can hydrolyze in the presence of water and alkaline buffer, especially in a strongly acidic medium.
Thermal Decomposition: The compound decomposes thermally, following first-order kinetics.
Common reagents used in these reactions include phenol ethers, water, and alkaline buffers. Major products formed include azo dyes and various hydrolysis products.
Scientific Research Applications
4-Carboxy-2,6-dinitrobenzene-1-diazonium has several scientific research applications:
Analytical Chemistry: It is used as an analytical reagent for the assay of clinically useful drugs.
Synthetic Chemistry: The compound serves as a synthetic intermediate for creating azo dyes.
Pharmaceutical and Biomedical Research: The azo dyes derived from this compound are of considerable interest for their potential non-toxic properties and use as color additives.
Mechanism of Action
The mechanism of action of 4-Carboxy-2,6-dinitrobenzene-1-diazonium involves its high electrophilic reactivity due to the presence of strong electron-withdrawing groups. This reactivity facilitates diazo coupling reactions with phenol ethers, leading to the formation of azo dyes . The compound’s hydrolysis and thermal decomposition are influenced by the acidic or alkaline nature of the medium .
Comparison with Similar Compounds
4-Carboxy-2,6-dinitrobenzene-1-diazonium is compared with other diazonium ions such as those derived from p-nitroaniline and sulphanilic acid. It is more reactive than these analogs, particularly in coupling reactions with phenol ethers . This heightened reactivity makes it a superior reagent for the detection and estimation of phenol ethers .
Similar Compounds
- p-Nitroaniline diazonium ion
- Sulphanilic acid diazonium ion
Properties
CAS No. |
873441-86-2 |
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Molecular Formula |
C7H3N4O6+ |
Molecular Weight |
239.12 g/mol |
IUPAC Name |
4-carboxy-2,6-dinitrobenzenediazonium |
InChI |
InChI=1S/C7H2N4O6/c8-9-6-4(10(14)15)1-3(7(12)13)2-5(6)11(16)17/h1-2H/p+1 |
InChI Key |
DGRKAKPLBIEHPV-UHFFFAOYSA-O |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[N+]#N)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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